![molecular formula C15H23Cl2NO B1397644 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride CAS No. 1219972-71-0](/img/structure/B1397644.png)

3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride

Vue d'ensemble

Description

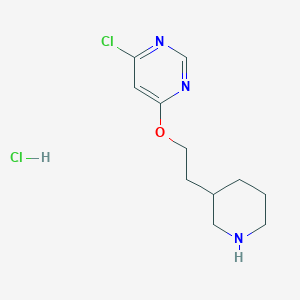

“3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride” is a chemical compound . It is part of the piperidine family , which is significant in the pharmaceutical industry . Its formula is C₁₇H₂₇Cl₂NO .

Synthesis Analysis

Piperidines are important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride” is C15H23Cl2NO . Its average mass is 304.255 Da, and its monoisotopic mass is 303.115662 Da .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis Techniques

Research has explored methods for synthesizing related piperidine derivatives, demonstrating the versatility of piperidine compounds in organic synthesis. For instance, the synthesis of 4-chloropiperidine hydrochloride showcases techniques involving reduction and n-carbonylation processes to obtain specific derivatives with yields around 50.9% (Zhang Guan-you, 2010).

Crystal and Molecular Structure

Studies on compounds like 4-piperidinecarboxylic acid hydrochloride provide insights into their crystal and molecular structures through techniques such as X-ray diffraction and FTIR spectrum analysis. This research helps in understanding the conformational and intermolecular interactions of these compounds (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).

Pharmacological Applications

Selective Serotonin Reuptake Inhibitor (SSRI)

Piperidine derivatives have been investigated for their pharmacological effects. For example, paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor indicated for the treatment of various anxiety and mood disorders. This highlights the therapeutic potential of piperidine derivatives in treating mental health conditions (David Germann et al., 2013).

Materials Science

Copolymers Synthesis

Research into novel copolymers of styrene with phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates demonstrates the role of piperidine derivatives in developing new materials. These studies provide insights into the synthesis, characterization, and thermal decomposition of copolymers, which have potential applications in various industrial sectors (G. Kharas et al., 2016).

Antimicrobial Activities

Antimicrobial Screening

The antimicrobial activities of synthesized piperidine derivatives have been explored, showing moderate activities against several bacterial strains. This suggests the potential of such compounds in developing new antimicrobial agents (O. B. Ovonramwen, B. Owolabi, & A. P. Oviawe, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

3-(2-butan-2-yl-4-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO.ClH/c1-3-11(2)14-9-12(16)6-7-15(14)18-13-5-4-8-17-10-13;/h6-7,9,11,13,17H,3-5,8,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWJMAVOTZJYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397561.png)

![2-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397562.png)

![3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397563.png)

![2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride](/img/structure/B1397566.png)

![3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397568.png)

![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397569.png)

![4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397570.png)

![4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397573.png)

![4-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397576.png)

![2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397577.png)

![3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397581.png)

![3-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397583.png)